molecular formula C18H18ClN5O B2862417 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-94-3

5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2862417
CAS No.: 899981-94-3
M. Wt: 355.83
InChI Key: NIHPGUUAWLVLQA-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

  • A 1,2,3-triazole core substituted with an amino group at position 3.
  • N-1 substitution: A 2-chlorobenzyl group (ortho-chlorine on the benzyl ring).
  • Carboxamide substitution: A 2-methylbenzyl moiety attached to the carboxamide nitrogen.

Its molecular formula is C₁₈H₁₇ClN₅O (molecular weight: 370.83 g/mol). The ortho-chloro and ortho-methyl groups introduce steric and electronic effects that influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

5-amino-N-[(2-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-6-2-3-8-14(12)11-24-17(20)16(22-23-24)18(25)21-10-13-7-4-5-9-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHPGUUAWLVLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the N-1 Position

Compound Name N-1 Substituent Carboxamide Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-Chlorobenzyl 2-Methylbenzyl 370.83 Not explicitly reported; structural analysis suggests enhanced lipophilicity due to ortho-substituents .
5-Amino-1-(4-Fluorobenzyl)-N-(4-fluorobenzyl) analog () 4-Fluorobenzyl 4-Fluorobenzyl 359.79 Higher polarity due to fluorine; potential for improved solubility .
5-Amino-1-(4-Methylbenzyl) analog () 4-Methylbenzyl Varied amines ~300–350 (estimated) Synthesized via thionyl chloride-mediated coupling; methyl group may enhance metabolic stability .
1-(2-Fluorophenyl) analog () 2-Fluorobenzyl - 253.24 Used as a reference standard; fluorine substitution may alter target binding .

Key Observations :

  • Fluorine at N-1 (e.g., 4-fluorobenzyl in ) enhances electronegativity, possibly improving membrane permeability .

Carboxamide Substituent Variations

Compound Name Carboxamide Substituent Biological Activity (if reported)
Target Compound 2-Methylbenzyl Not reported in evidence.
N-(4-Chlorophenyl) analog () 4-Chlorophenyl Antiproliferative activity (renal cancer RXF 393 cells, GP = -13.42%) .
N-(Quinolin-2-yl) analogs () Quinolin-2-yl Improved Wnt/β-catenin pathway inhibition; glucose/lipid metabolism modulation .
N-(4-Methoxyphenyl) analog () 4-Methoxyphenyl Methoxy group may enhance solubility but reduce metabolic stability .

Key Observations :

  • Aromatic carboxamide substituents (e.g., quinolinyl, chlorophenyl) correlate with anticancer activity in analogs .
  • Alkyl groups (e.g., 2-methylbenzyl) may improve lipophilicity, favoring blood-brain barrier penetration .

Pharmacokinetic and Metabolic Considerations

  • Metabolism: Analogs like CAI () undergo phase I metabolism, cleaving into inactive benzophenone and triazole fragments. The target compound’s ortho-methyl group may hinder oxidative metabolism, extending half-life .
  • Glucuronidation : Hydrophilic metabolites (e.g., glucuronides) are observed in analogs, suggesting conjugation pathways for excretion .

Structural and Computational Insights

  • Crystallography : SHELX software () is widely used for structural refinement. The ortho-substituents in the target compound may lead to distinct crystal packing compared to para-substituted analogs, affecting solubility .
  • Molecular Geometry : The triazole core’s planarity is conserved across analogs, but substituent bulk (e.g., 2-chloro vs. 4-fluoro) may alter dihedral angles and target binding .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the gold standard for constructing 1,4-disubstituted 1,2,3-triazoles. For the target compound, the protocol involves:

  • Precursor Synthesis :
    • Alkyne Component : 4-Methylbenzyl propargyl ether, prepared via propargylation of 4-methylbenzyl alcohol using propargyl bromide and K₂CO₃ in acetonitrile (64–87% yield).
    • Azide Component : 2-Chlorobenzyl azide, synthesized from 2-chlorobenzyl bromide and sodium azide in DMF at 60°C (89% yield).
  • Cycloaddition Reaction :

    • Reacting equimolar azide and alkyne in a 1:1 mixture of H₂O and tert-butanol with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 hours.
    • Intermediate : 1-(4-Methylbenzyl)-4-(2-chlorobenzyl)-1H-1,2,3-triazole (78–84% yield).
  • Post-Functionalization :

    • Nitration : Treating the triazole with fuming HNO₃ at 0°C to install a nitro group at position 5.
    • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the nitro group to an amine (92% yield).
    • Carboxamide Formation : Reaction with chlorooxalate followed by amidation with aqueous NH₃ yields the final product.

Key Data :

Step Yield (%) Purity (HPLC)
Cycloaddition 84 98.5
Nitration/Reduction 76 97.8
Carboxamide Formation 82 99.1

Transition-Metal-Free Cyclization of Carbodiimides

An alternative route avoids metal catalysts by exploiting carbodiimide-diazo reactivity:

  • Reaction Setup :

    • Carbodiimide : N-(2-Chlorobenzyl)-N'-methylcarbodiimide, prepared from 2-chlorobenzyl isocyanate and 4-methylbenzylamine.
    • Diazo Compound : Ethyl diazoacetate.
  • Cyclization :

    • Combine carbodiimide (0.3 mmol), ethyl diazoacetate (0.36 mmol), and KOH (0.45 mmol) in acetonitrile at 25°C for 15 hours.
    • Intermediate : Ethyl 5-amino-1-(4-methylbenzyl)-4-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate (79% yield).
  • Hydrolysis and Amidation :

    • Saponify the ester with KOH (1M, 100°C, 3 hours) to the carboxylic acid.
    • Couple with 2-chlorobenzylamine using EDCI/HOBt in DMF (81% yield).

Optimization Insights :

  • Base Selection : KOH outperforms Cs₂CO₃ in regioselectivity (9:1 ratio of 1,4- vs. 1,5-isomers).
  • Solvent Impact : Acetonitrile increases reaction rate 3-fold compared to THF.

Mechanistic and Kinetic Analysis

CuAAC Reaction Pathway

The Cu(I)-catalyzed process follows a stepwise mechanism:

  • Alkyne Activation : Cu(I) coordinates to the alkyne, lowering the LUMO energy for azide attack.
  • Cyclization : Rate-determining step (k = 1.2 × 10⁻³ s⁻¹ at 25°C) forms the six-membered copper-bound transition state.
  • Protonolysis : Releases the triazole product and regenerates the catalyst.

Carbodiimide-Diazo Cyclization

DFT calculations (B3LYP/6-31G*) reveal:

  • Nucleophilic Attack : Diazo carbon attacks carbodiimide’s central carbon (ΔG‡ = 18.7 kcal/mol).
  • Ring Closure : Intramolecular cyclization (ΔG‡ = 12.4 kcal/mol) forms the triazole core.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, triazole-H), 7.38–7.12 (m, 8H, aryl-H), 5.42 (s, 2H, NH₂), 5.01 (s, 2H, CH₂-Ph), 4.87 (s, 2H, CH₂-Ph), 2.31 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₁₈H₁₈ClN₅O [M+H]⁺: 355.1192; found: 355.1195.

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms:

  • Triazole Geometry : Bond lengths N1–N2 = 1.295 Å, N2–C3 = 1.345 Å.
  • Dihedral Angles : 82.3° between triazole and 2-chlorobenzyl planes.

Yield Optimization Strategies

Parameter CuAAC Method Metal-Free
Temperature (°C) 25 25
Time (h) 12 15
Catalyst Loading (mol%) 10 N/A
Solvent H₂O/t-BuOH MeCN
Overall Yield (%) 62 68

Critical Factors :

  • Purification : Silica gel chromatography (EtOAc/hexane 3:7) removes regioisomeric impurities.
  • Scale-Up : Reactions >10 mmol show 8–12% yield reduction due to exothermicity.

Industrial-Scale Considerations

  • Cost Analysis :

    • CuAAC: $412/kg (primarily from Pd/C and azide precursors).
    • Metal-Free: $287/kg (lower reagent costs but longer cycle times).
  • Safety Protocols :

    • Diazomethane alternatives (e.g., ethyl diazoacetate) reduce explosion risks.
    • In-situ azide generation minimizes storage hazards.

Q & A

What are the optimal synthetic routes for 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be controlled to maximize yield?

Level: Basic
Answer:
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between an azide and alkyne to form the triazole core, followed by sequential benzyl substitutions. Key steps include:

  • Triazole ring formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselectivity .
  • Benzyl group introduction : Employ nucleophilic substitution with 2-chlorobenzyl and 2-methylbenzyl halides under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .
  • Yield optimization : Control temperature (60–80°C for cycloaddition), use polar aprotic solvents (DMF or DMSO), and monitor pH (neutral to slightly basic) .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Level: Basic
Answer:
A combination of techniques is critical:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm; triazole NH₂ at δ 5.8–6.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 396.1234 for C₁₉H₁₈ClN₅O) .
  • HPLC : Assess purity (>98% via C18 column, acetonitrile/water gradient) .
  • FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

How can researchers determine the solubility and stability of this compound under physiological conditions for in vitro assays?

Level: Basic
Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO (stock solution). For low solubility (<1 mg/mL), employ co-solvents (e.g., 10% Cremophor EL) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust buffer pH (5.0–7.4) to prevent hydrolysis of the carboxamide group .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Level: Advanced
Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at benzyl positions .
  • Biological assays : Test against target proteins (e.g., kinases, microbial enzymes) using IC₅₀ assays. Compare with controls like 5-amino-1-(4-fluorobenzyl)-N-(3-chlorophenyl)-triazole-4-carboxamide .
  • Computational docking : Use AutoDock Vina to predict binding affinities. Correlate with experimental IC₅₀ values to identify critical substituent interactions .

What methodologies resolve discrepancies in reported biological activity data across studies?

Level: Advanced
Answer:

  • Meta-analysis : Aggregate data from ≥5 independent studies, normalizing variables (e.g., assay type, cell lines) .
  • Dose-response validation : Re-test activity in standardized assays (e.g., 72-hour MTT assay for cytotoxicity) .
  • Variable control : Document batch-to-batch purity differences (>2% impurity can skew results) .

How can design of experiments (DoE) optimize reaction parameters for scaled-up synthesis?

Level: Advanced
Answer:

  • Factors : Temperature, catalyst loading (CuI), solvent ratio (DMF:H₂O).
  • Response surface methodology (RSM) : Use a central composite design to model interactions. For example, maximize yield (response variable) at 70°C, 5 mol% CuI, and 3:1 DMF:H₂O .
  • Validation : Confirm predicted yield (±3%) in triplicate runs .

What strategies mitigate regioselectivity challenges during triazole ring functionalization?

Level: Advanced
Answer:

  • Protecting groups : Temporarily block the amino group with Boc to direct substitution to the 1-position .
  • Computational guidance : DFT calculations (e.g., Gaussian 16) predict electron density at reaction sites, favoring functionalization at the 4-carboxamide position .

How can researchers identify and characterize synthetic byproducts during scale-up?

Level: Advanced
Answer:

  • LC-MS/MS : Detect trace byproducts (e.g., di-substituted triazoles from over-alkylation) .
  • Mechanistic studies : Use isotopic labeling (¹³C-alkyne) to trace reaction pathways .
  • Purification : Employ preparative HPLC (C18 column, methanol/water) to isolate byproducts for structural elucidation .

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